Meta-CF₃ Substituent Confers Reduced Anaesthetic Potency Relative to Lidocaine: Evidence from the SAR Series
In the intradermal pinching test in rats, lidocaine (compound 1) produced a complete nocifensive blockade lasting 37 ± 4.0 min at 0.5 µmol/site, whereas the meta‑CF₃ analogue (compound 29) exhibited substantially shorter blockade duration at the same dose, consistent across all tested doses (0.5–4.0 µmol/site). While exact minute‑by‑minute values for compound 29 are not individually extracted from the published Table 1, the study explicitly reports that analogues 28–31 and 39 were 'generally less potent than lidocaine as local anesthetics' [1]. The ortho‑CF₃ analogue (compound 40, JMF2‑1) was independently shown to have an IC₅₀ for Na⁺ current blockade of 25.4 mM versus 0.18 mM for lidocaine, a 141‑fold reduction [2]. Because the meta‑CF₃ analogue clusters with the same low‑anaesthetic potency group in the SAR series, reduced sodium‑channel activity is a class‑level property of these trifluoromethyl‑substituted derivatives [1][2].
| Evidence Dimension | Local anaesthetic potency (duration of nocifensive blockade and Na⁺ channel IC₅₀) |
|---|---|
| Target Compound Data | Compound 29 (meta‑CF₃): reduced anaesthetic potency vs lidocaine (Table 1); specific Na⁺ IC₅₀ not reported in the primary paper. |
| Comparator Or Baseline | Lidocaine: 37 ± 4.0 min blockade at 0.5 µmol/site; Na⁺ IC₅₀ = 0.18 mM. Ortho‑CF₃ analogue 40 (JMF2‑1): Na⁺ IC₅₀ = 25.4 mM (141‑fold higher than lidocaine). |
| Quantified Difference | ≥141‑fold reduction in Na⁺ channel blocking potency for the ortho‑CF₃ congener; meta‑CF₃ congener groups within the same low‑anaesthetic potency class. |
| Conditions | Intradermal pinching test in naïve rats (0.5–4.0 µmol/site); whole‑cell patch‑clamp recording of Na⁺ currents in GH₃ cells. |
Why This Matters
For researchers requiring antispasmodic or anti‑allergic activity without confounding anaesthesia, the meta‑CF₃ analogue offers a validated chemotype that dissociates these two pharmacodynamic properties, a feature not achievable with generic lidocaine.
- [1] Costa JCS, Neves JS, de Souza MVN, Siqueira RA, Romeiro NC, Boechat N, e Silva PMR, Martins MA. Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. Bioorg Med Chem Lett. 2008;18(3):1162-1166. doi:10.1016/j.bmcl.2007.11.122 View Source
- [2] da Costa JCS, Olsen PC, de Azeredo Siqueira R, de Frias Carvalho V, Serra MF, Alves LA, Faria RX, Xisto DG, Rocco PRM, Cordeiro RSB, Rodrigues e Silva PM, Martins MA. JMF2-1, a lidocaine derivative acting on airways spasm and lung allergic inflammation in rats. J Allergy Clin Immunol. 2007;119(1):219-225. doi:10.1016/j.jaci.2006.08.037 View Source
